3,3',4,4'-Isophthaloydiphthalic acid
Overview
Description
3,3’,4,4’-Isophthaloydiphthalic acid is a chemical compound known for its unique structure and properties It is a tetracarboxylic acid derivative, which means it contains four carboxyl groups (-COOH) attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’-Isophthaloydiphthalic acid typically involves the reaction of isophthalic acid derivatives with appropriate reagents under controlled conditions. One common method is the oxidative coupling of isophthalic acid derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the desired tetracarboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 3,3’,4,4’-Isophthaloydiphthalic acid may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3,3’,4,4’-Isophthaloydiphthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxyl groups into other functional groups such as alcohols or aldehydes.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of 3,3’,4,4’-Isophthaloydiphthalic acid, such as esters, amides, and anhydrides. These derivatives are valuable intermediates in the synthesis of high-performance polymers and other advanced materials.
Scientific Research Applications
3,3’,4,4’-Isophthaloydiphthalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of high-performance polymers, such as polyimides and polyesters.
Biology: Investigated for its potential use in drug delivery systems and as a component in biodegradable materials.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials with high thermal stability, mechanical strength, and chemical resistance.
Mechanism of Action
The mechanism of action of 3,3’,4,4’-Isophthaloydiphthalic acid involves its ability to interact with various molecular targets and pathways. The compound’s tetracarboxylic acid structure allows it to form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in coordination chemistry. These interactions can influence the properties and behavior of the resulting materials, such as their thermal stability, mechanical strength, and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
3,3’,4,4’-Biphenyltetracarboxylic acid: Similar in structure but with different substitution patterns on the biphenyl backbone.
3,3’,4,4’-Oxydiphthalic anhydride: An anhydride derivative with similar applications in polymer synthesis.
3,3’,4,4’-Biphenyldicarboxylic acid: Contains only two carboxyl groups, leading to different chemical properties and applications.
Uniqueness
3,3’,4,4’-Isophthaloydiphthalic acid is unique due to its tetracarboxylic acid structure, which provides multiple reactive sites for chemical modifications. This allows for the synthesis of a wide range of derivatives with tailored properties for specific applications. Its ability to form strong hydrogen bonds and coordinate with metal ions also sets it apart from other similar compounds, making it a valuable building block in the development of advanced materials.
Properties
IUPAC Name |
4-[3-(3,4-dicarboxybenzoyl)benzoyl]phthalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O10/c25-19(13-4-6-15(21(27)28)17(9-13)23(31)32)11-2-1-3-12(8-11)20(26)14-5-7-16(22(29)30)18(10-14)24(33)34/h1-10H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCQMELIWLXNGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592606 | |
Record name | 4,4'-(1,3-Phenylenedicarbonyl)di(benzene-1,2-dicarboxylic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23646-80-2 | |
Record name | 4,4'-(1,3-Phenylenedicarbonyl)di(benzene-1,2-dicarboxylic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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